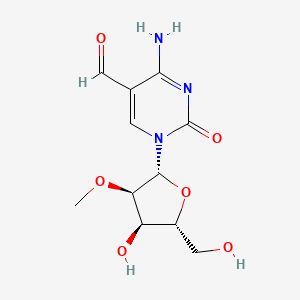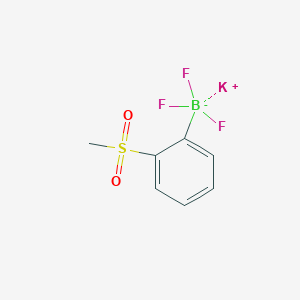
Potassium (2-methylsulfonylphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-methylsulfonylphenyl)trifluoroborate is an organoboron compound with the molecular formula C₇H₇BF₃KS and a molecular weight of 230.10 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (2-methylsulfonylphenyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 2-methylsulfonylphenylboronic acid with potassium fluoride and boron trifluoride etherate . The reaction typically occurs in an organic solvent such as tetrahydrofuran under an inert atmosphere. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2-methylsulfonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the trifluoroborate group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium (2-methylsulfonylphenyl)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of potassium (2-methylsulfonylphenyl)trifluoroborate in cross-coupling reactions involves the transfer of the phenyl group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent for these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (2-methylthio)phenyltrifluoroborate
- Potassium (2-methylphenyl)trifluoroborate
- Potassium (2-methoxyphenyl)trifluoroborate
Uniqueness
Potassium (2-methylsulfonylphenyl)trifluoroborate is unique due to its sulfonyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in reactions requiring harsh conditions or high selectivity .
Eigenschaften
IUPAC Name |
potassium;trifluoro-(2-methylsulfonylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXDHUNDHNZMGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635789 |
Source


|
| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-65-3 |
Source


|
| Record name | Borate(1-), trifluoro[2-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[2-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

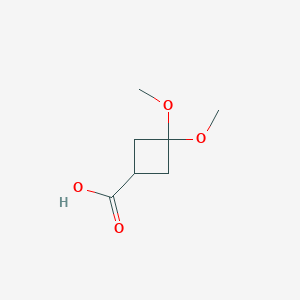
![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)
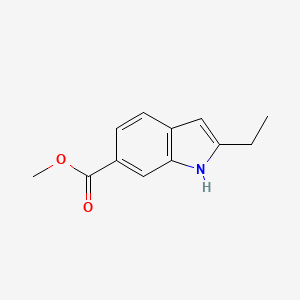

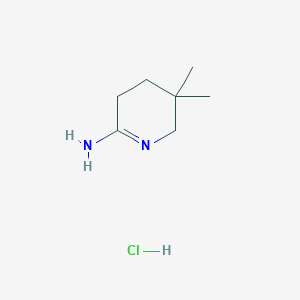
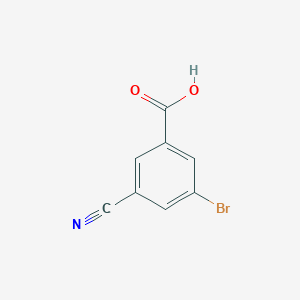
![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)

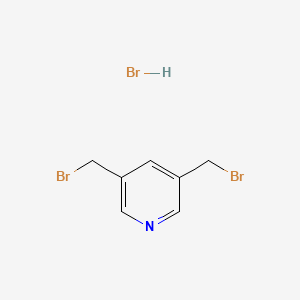
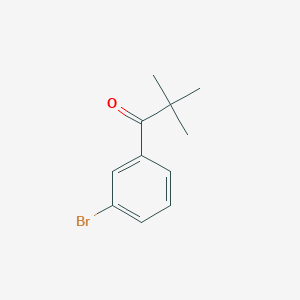
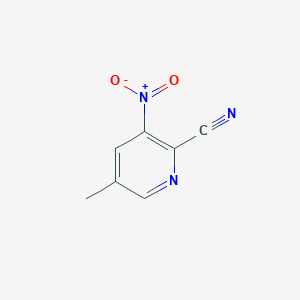
![Methyl 2-[4-(chlorosulfonyl)phenyl]acetate](/img/structure/B1343266.png)
